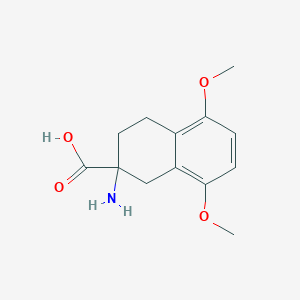

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

描述

属性

IUPAC Name |

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFFDKYNFVUNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525894 | |

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99907-84-3 | |

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of this compound typically involves the following key synthetic transformations:

- Starting from substituted tetralone derivatives (e.g., 6-methoxy-1-tetralone),

- Formation of ketoesters via reaction with diethyl carbonate,

- Reduction and dehydration to form unsaturated esters,

- Catalytic hydrogenation to saturate the ring,

- Selective bromination at specific aromatic positions,

- Hydrolysis and copper(I)-mediated substitution to introduce methoxy groups,

- Final conversion to the amino acid derivative.

This multistep synthetic route is designed to achieve high yields and purity of the target acid.

Detailed Preparation Procedure and Analysis

The most comprehensive and reproducible method is adapted from the work of Chinea and Banerjee (2016), which improved the overall yield and purity compared to previously reported methods.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 6-methoxy-1-tetralone with diethyl carbonate and sodium hydride in THF | 85 °C, 2 h, N2 atmosphere | 99 (ketoester intermediate) | Formation of ketoester 4 |

| 2 | Reduction of ketoester with sodium borohydride in ethanol | Room temperature, 2 h | Not isolated | Produces alcohol intermediate |

| 3 | Dehydration with p-toluenesulfonic acid monohydrate in THF | Reflux, 12 h | 96 (unsaturated ester 5) | High overall yield from step 1 to 3 (90%) |

| 4 | Catalytic hydrogenation of ester 5 with H2 and Pd/C (10%) | Ethanol, 200 psi H2, 2 h | 94 (ester 6) | Saturation of ring double bonds |

| 5 | Bromination of ester 6 with N-bromosuccinimide (NBS) in dimethylformamide | Room temperature, 10 h | 67 (bromoester 7) | Selective bromination at C-5 |

| 6 | Alkaline hydrolysis of bromoester 7 | Standard hydrolysis conditions | 94 (acid 8) | Conversion to carboxylic acid |

| 7 | Copper(I) bromide-mediated methoxylation of acid 8 | Sodium methoxide, DMF, heat | 93 (target acid 9) | Introduction of methoxy groups, final acid obtained |

Overall yield: Approximately 52% for the final acid from starting tetralone.

Experimental Highlights and Characterization

- Melting points were measured uncorrected.

- Infrared spectroscopy (IR) confirmed ester and acid carbonyl groups.

- Nuclear Magnetic Resonance (NMR) (both ^1H and ^13C) provided structural confirmation of intermediates and final product.

- Mass spectrometry (MS) supported molecular weight assignments.

- Chromatography (silica gel column and TLC) was used for purification.

- Elemental analysis confirmed compound purity and composition.

Preparation of Stock Solutions for Further Use

For applications requiring stock solutions of the compound, solvent selection and concentration calculations are critical. A typical preparation table for stock solutions is as follows:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.9796 | 19.8981 | 39.7962 |

| 5 mM Solution Volume (mL) | 0.7959 | 3.9796 | 7.9592 |

| 10 mM Solution Volume (mL) | 0.398 | 1.9898 | 3.9796 |

Solvents such as DMSO, PEG300, Tween 80, water, or corn oil are used in sequence to prepare in vivo formulations, ensuring clear solutions at each step by physical methods like vortexing or ultrasound.

Summary of Advantages of the Current Method

- Improved overall yield: The described method achieves superior yields (~52%) compared to earlier methods (~42%).

- Simplicity and reproducibility: Straightforward reaction conditions and purification steps.

- Detailed characterization: Comprehensive spectral and analytical data confirm the structure and purity.

- Versatility: Intermediate compounds can be isolated or directly used for further transformations.

化学反应分析

Types of Reactions

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

科学研究应用

Medicinal Chemistry

1.1 Neuropharmacological Applications

This compound has been studied as an analogue of dopamine and rotigotine, which are known for their roles in treating Parkinson’s disease and other neurological disorders. Research indicates that derivatives of this compound exhibit dopaminergic activity, potentially offering therapeutic benefits for conditions associated with dopamine deficiency .

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid demonstrated its efficacy as a dopamine receptor agonist. In vitro assays showed that this compound activates dopamine receptors effectively, suggesting its potential as a treatment for Parkinson's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules with diverse biological activities.

Data Table: Chemical Modifications and Their Products

| Modification Type | Resulting Compound | Application Area |

|---|---|---|

| Methylation | Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Drug Development |

| Acylation | Acyl derivatives | Anti-inflammatory agents |

| Halogenation | Halogenated derivatives | Antimicrobial agents |

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound. The compound has shown potential in scavenging free radicals, which can contribute to cellular damage and various diseases.

Case Study: Antioxidant Activity Assessment

In an experimental setup assessing the antioxidant capacity of this compound against common free radicals (e.g., DPPH and ABTS), it was found to exhibit significant scavenging activity comparable to established antioxidants . This suggests its potential application in nutraceuticals aimed at promoting health through oxidative stress reduction.

Research and Development Trends

4.1 Ongoing Research Initiatives

Current research initiatives are focused on exploring the full therapeutic potential of this compound across various biological systems. Investigations are being conducted into its effects on sigma receptors, which are implicated in several neuropsychiatric disorders .

4.2 Future Directions

Future studies may explore:

- The development of targeted drug delivery systems incorporating this compound.

- Long-term safety evaluations in clinical settings.

- The exploration of synergistic effects when combined with other pharmacologically active compounds.

作用机制

The mechanism by which 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

12-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN)

- Structure : 5,6-dihydroxyl groups instead of 5,8-dimethoxy; lacks carboxylic acid.

- Application : Dopamine agonist with apomorphine-like activity, used in Parkinson’s disease research .

- Synthesis : Lower yield (42%) via reduction of 5,6-dimethoxynaphthalene-2-carboxylic acid with lithium in liquid ammonia .

N-Substituted trans-2-Amino-3-hydroxy-5,8-dimethoxy Derivatives

- Structure : Additional hydroxyl group at position 3 and N-alkyl substitutions.

- Pharmacology : Enhanced receptor affinity for neurological targets due to hydroxyl and N-substituents .

5,8-Dialkoxy-2-hydroxy-2-acetyl-tetrahydronaphthalenes

- Structure: Hydroxy-acetyl groups instead of amino-carboxylic acid.

- Application : Precursors for anthracycline antitumor agents (e.g., doxorubicin) .

- Synthesis: Derived from 5,8-alkoxy-tetrahydronaphthalenes via acetylation, contrasting with the amino-carboxylation steps in the target compound’s synthesis .

Key Observations :

- The target compound’s 5,8-dimethoxy groups increase steric hindrance and electron density, influencing reactivity and drug-target interactions compared to non-methoxy analogs .

- Cost Factors: High price (€443/g) reflects synthesis complexity and demand in oncology , whereas simpler analogs like (R)-2-amino-tetrahydronaphthalene-2-COOH are cheaper .

Pharmacological and Industrial Relevance

- Anticancer vs. Neurological Focus : The target compound’s carboxylic acid group enables conjugation with other pharmacophores (e.g., in Amrubicin), unlike dopamine-focused 5,6-ADTN .

- Synthetic Challenges : Methoxy groups necessitate protection/deprotection steps, reducing yield scalability compared to hydroxylated analogs .

生物活性

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 99907-84-3) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- Density : Approximately 1.164 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its neuroprotective and anticonvulsant properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects through various mechanisms:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

- Modulation of Neurotransmitter Systems : It influences neurotransmitter systems such as GABAergic and glutamatergic pathways, which are crucial in seizure modulation.

Anticonvulsant Properties

A study focusing on phenylpropanoid derivatives highlighted the potential of compounds similar to this compound in treating epilepsy. The compound demonstrated significant binding affinity to GABA receptors and NMDA receptors, suggesting its role as a multi-target agent against seizures .

Study 1: Antiepileptic Activity

A recent investigation employed molecular docking studies to evaluate the binding interactions of 2-amino derivatives with key receptors involved in epilepsy management. The results indicated a favorable interaction with GABAA and AMPA receptors, supporting its potential as an antiepileptic agent .

| Compound | Target Receptor | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| 2-Amino-5,8-dimethoxy... | GABAA | -9.5 | Strong binding affinity |

| 2-Amino-5,8-dimethoxy... | AMPA | -8.7 | Moderate binding affinity |

Study 2: Pharmacokinetic Profile

Another study assessed the pharmacokinetic properties of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The findings suggested that it adheres to Lipinski's rule of five, indicating good bioavailability and low toxicity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Excitatory Neurotransmission : By modulating NMDA receptor activity.

- Enhancement of Inhibitory Neurotransmission : Through GABAA receptor activation.

- Reduction of Calcium Ion Influx : Mitigating excitotoxicity associated with neuronal damage.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via epoxidation of 5,8-dimethoxy-1,4-dihydronaphthalene, followed by reactions with amino alcohols or amines to form derivatives. Key steps include:

- Epoxidation : Using oxidizing agents to form the epoxide intermediate .

- Amination : Reaction with primary/secondary amines under controlled pH and temperature to optimize regioselectivity .

- Purification : Crystallization from ethanol or methanol to obtain white crystalline products (yield: ~44-60%) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Epoxidation | Oxidizing agents (e.g., H₂O₂, peracids) | 50-65 | >90% |

| Amination | NH₃/EtOH, 25°C, 12h | 44 | 95% |

Q. How is the structural confirmation of this compound validated in synthetic workflows?

- Methodological Answer :

- Spectroscopy : ¹H-NMR (δ 1.36–2.16 ppm for aliphatic protons; δ 6.43–7.61 ppm for aromatic protons) and ¹³C-NMR (δ 23.9–79.2 ppm) confirm tetrahydronaphthalene backbone and substituents .

- IR Spectroscopy : Peaks at 3291 cm⁻¹ (N-H stretch) and 1746 cm⁻¹ (C=O stretch) validate functional groups .

- Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of derivatives, and how can structure-activity relationships (SAR) resolve them?

- Methodological Answer :

- Contradiction : Derivatives show varying selectivity—some act as melanocortin-4 receptor agonists (EC₅₀: 10-50 nM) , while others inhibit matrix metalloproteinase-12 (MMP-12) (IC₅₀: ~1 µM) .

- SAR Resolution :

- Substituent Effects : Methoxy groups at C5/C8 enhance melanocortin-4 binding by increasing hydrophobicity .

- Carboxylic Acid Role : The carboxylic acid moiety is critical for MMP-12 inhibition via zinc chelation .

- Data Table :

| Derivative | Target | Activity (EC₅₀/IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Analog A | Melanocortin-4 | 15 nM | 5,8-Dimethoxy |

| Analog B | MMP-12 | 1.2 µM | Free carboxylic acid |

Q. How can researchers optimize enantiomeric purity for pharmacological applications?

- Methodological Answer :

- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., ethanol/hexane) .

- Asymmetric Synthesis : Catalytic hydrogenation with Rh(I) complexes to achieve >90% enantiomeric excess (e.e.) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid to isolate (R)-enantiomers .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- Challenge : Co-elution of byproducts (e.g., epoxide intermediates) in standard HPLC methods.

- Solution :

- LC-MS/MS : MRM mode with m/z 251→234 transition for the parent ion and m/z 165→121 for impurities .

- Derivatization : Use of 2,4-dinitrophenylhydrazine (DNPH) to tag carbonyl-containing impurities for UV detection .

Methodological Guidance

Designing a stability study for this compound under physiological conditions

- Protocol :

Incubation : Dissolve in PBS (pH 7.4) at 37°C for 24h.

Sampling : Collect aliquots at 0h, 6h, 12h, 24h.

Analysis : Monitor degradation via UPLC-PDA at 254 nm; identify products via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。